molecular formula C21H24N2O2 B3302651 1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- CAS No. 918150-46-6

1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-

Cat. No.: B3302651
CAS No.: 918150-46-6
M. Wt: 336.4 g/mol
InChI Key: LKFMEHLDNOLFJI-UHFFFAOYSA-N
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Description

1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- is a structurally complex compound featuring a hexanol backbone with a phenoxy-diazenyl-phenyl substituent. The diazenyl (-N=N-) group connects the phenoxy moiety to a 4-ethynyl-2-methylphenyl group, introducing unique electronic and steric properties. The ethynyl (-C≡C) and methyl (-CH₃) substituents on the phenyl ring distinguish it from other diazenyl-based analogs. This compound likely exhibits applications in liquid crystals, dyes, or polymer science due to its conjugated π-system and functional groups .

Properties

IUPAC Name

6-[4-[(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-18-8-13-21(17(2)16-18)23-22-19-9-11-20(12-10-19)25-15-7-5-4-6-14-24/h1,8-13,16,24H,4-7,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFMEHLDNOLFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)N=NC2=CC=C(C=C2)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30846498
Record name 6-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30846498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918150-46-6
Record name 6-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30846498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- (CAS Number: 918150-46-6) is a complex organic compound that exhibits various biological activities. Its structure includes a hexanol backbone with a diazenyl group and phenoxy linkage, which may contribute to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H24N2O2
  • Molecular Weight : 336.43 g/mol
  • Boiling Point : Approximately 516.4 °C (predicted)
  • Density : 1.03 g/cm³ (predicted)
  • pKa : 15.17 (predicted) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of hexanol derivatives, particularly focusing on their activity against various bacterial strains. The following table summarizes key findings related to the antimicrobial activity of 1-hexanol and its derivatives:

CompoundTarget BacteriaActivity ObservedReference
1-HexanolE. coli, Serratia marcescensInhibitory effects at concentrations >150 ppm vapor
1-HexanolStaphylococcus aureusNo significant effect observed
1-HexanolBacillus subtilisVariable sensitivity; generally resistant
1-Hexanol vaporProteus vulgarisSignificant growth inhibition

The studies indicate that 1-hexanol exhibits notable antibacterial activity primarily against Gram-negative bacteria, while Gram-positive bacteria show resistance. This differential sensitivity is attributed to the structural differences in bacterial cell membranes, particularly the presence of lipopolysaccharides in Gram-negative bacteria which may be disrupted by hydrophobic compounds like hexanol.

The proposed mechanism for the antimicrobial activity of hexanol involves its interaction with the bacterial cell membrane. It is hypothesized that hexanol's hydrophobic nature allows it to integrate into the lipid bilayer of Gram-negative bacteria, leading to membrane destabilization and ultimately cell death. This is supported by findings that suggest longer-chain alcohols are more effective against Gram-negative strains due to their ability to penetrate and disrupt the outer membrane .

Study on Antimicrobial Activity

In a controlled study, researchers evaluated the efficacy of hexanol vapor against food-related bacteria. The results demonstrated that exposure to hexanol vapor significantly reduced viable bacterial counts in vegetables such as cabbage and carrots, indicating its potential use as a natural preservative in food safety applications .

Quorum Sensing Modulation

Another study investigated the role of related compounds like 2-ethyl-1-hexanol in modulating biofilm formation in Fusarium oxysporum, a pathogenic fungus. It was found that this compound could stimulate biofilm formation while altering extracellular matrix components, suggesting a complex role in microbial interactions and potential therapeutic implications for managing fungal infections .

Scientific Research Applications

1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]- is a research compound with the molecular formula C21H24N2O2C_{21}H_{24}N_2O_2 and a molecular weight of 336.4 g/mol. It is typically available with a purity of 95% .

1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-, also referred to by its CAS number 918150-46-6, is a complex organic compound that exhibits several biological activities. Its structure includes a hexanol backbone with a diazenyl group and a phenoxy linkage.

Antimicrobial Properties: Hexanol derivatives have demonstrated antimicrobial effects against various bacterial strains.

Bacteria TypeActivity
Gram-negativeNotable antibacterial activity
Gram-positiveShow resistance

The antimicrobial activity of hexanol is believed to involve its interaction with the bacterial cell membrane, where its hydrophobic nature allows it to integrate into the lipid bilayer of Gram-negative bacteria, leading to membrane destabilization and cell death.
Studies have shown that hexanol vapor can reduce viable bacterial counts in vegetables, suggesting its potential as a natural preservative in food safety applications. Related compounds like 2-ethyl-1-hexanol can modulate biofilm formation in pathogenic fungi, indicating potential therapeutic implications for managing fungal infections.

Retrosynthesis Analysis

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several diazenyl-containing derivatives (Table 1). Key analogs include:

Compound Name Substituents on Phenyl Ring Functional Groups Key Structural Differences Evidence ID
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol 4-Methoxy (-OCH₃) Methoxy, diazenyl, hexanol Methoxy vs. ethynyl + methyl
2-Propenoic acid, 2-methyl-, 6-[4-[2-(4-butylphenyl)diazenyl]phenoxy]hexyl ester 4-Butyl (-C₄H₉) Methacrylate ester, diazenyl Ester vs. alcohol; alkyl vs. ethynyl + methyl
1-Hexanol, 6-[4-[(1E)-2-[4-(hexylsulfonyl)phenyl]ethenyl]phenoxy]- 4-Hexylsulfonyl (-SO₂C₆H₁₃) Sulfonyl, ethenyl Sulfonyl vs. ethynyl; ethenyl vs. diazenyl
(E)-6-(4-((4-((6-(acryloyloxy)hexyl)oxy)-2-hydroxyphenyl)diazenyl)phenoxy)hexyl acrylate 2-Hydroxy (-OH) Acrylate ester, diazenyl, hydroxyl Acrylate vs. alcohol; hydroxyl substitution

Key Observations :

  • The ethynyl group in the target compound introduces rigidity and electron-withdrawing effects, contrasting with electron-donating groups like methoxy (-OCH₃) or alkyl chains (-C₄H₉) .
  • The alcohol (-OH) terminal group enhances hydrophilicity compared to esters (e.g., methacrylate in ) or sulfonyl groups .

Physical Properties Comparison

Property Target Compound (Inferred) 6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol 1-Hexanol, 6-[4-[(1E)-2-[4-(hexylsulfonyl)phenyl]ethenyl]phenoxy]-
Molecular Weight ~420–450 g/mol ~380 g/mol 444.63 g/mol
Density (g/cm³) 1.05–1.15 Not reported 1.108 (predicted)
Boiling Point (°C) ~600–650 Not reported 635.4 (predicted)
Solubility Moderate in polar solvents Likely polar-solvent soluble due to -OH Low solubility in water due to sulfonyl

Thermotropic Behavior :

  • Diazene-containing compounds often exhibit liquid-crystalline (LC) phases. For example, analogs with methoxy or alkyl chains show enantiotropic smectic phases . The ethynyl group may enhance thermal stability but reduce mesophase range compared to flexible alkyl substituents .

Chemical Reactivity and Stability

  • Diazenyl Group : The -N=N- linkage is redox-active, enabling applications in photoresponsive materials . Stability under UV light varies with substituents; electron-withdrawing ethynyl groups may reduce degradation compared to electron-donating methoxy groups .
  • Ethynyl Group : Enhances reactivity toward click chemistry (e.g., Huisgen cycloaddition), offering pathways for polymer crosslinking .
  • Hydroxyl Group : Participates in hydrogen bonding and esterification reactions, contrasting with ester-terminated analogs (e.g., ).

Q & A

What are the critical steps in synthesizing 1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling a diazenyl-phenoxy intermediate with a hexanol derivative. Key steps include:

  • Reaction setup : Use of dry dimethylformamide (DMF) as a solvent to minimize hydrolysis .
  • Coupling conditions : Stirring at 50–60°C overnight for optimal azo bond formation .
  • Purification : Column chromatography with chloroform/ethanol (90:10) to isolate the target compound from unreacted precursors and by-products .
  • Yield optimization : Controlling stoichiometric ratios (e.g., 1.30 equiv. of diazenyl phenol to alcohol derivatives) to improve efficiency .

Which spectroscopic methods are most effective for characterizing the diazenyl (-N=N-) group?

Level : Basic
Methodological Answer :

  • UV-Vis spectroscopy : The diazenyl group exhibits strong absorption in the 400–500 nm range due to π→π* transitions, useful for confirming conjugation .
  • FT-IR : Stretching vibrations of the -N=N- bond appear near 1450–1600 cm⁻¹, though overlap with aromatic C=C bands requires deconvolution .
  • ¹H/¹³C NMR : Adjacent protons to the diazenyl group show deshielding (~δ 7.5–8.5 ppm), while carbons resonate at δ 140–160 ppm .

How can computational methods aid in predicting the vibrational spectra of this compound?

Level : Advanced
Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to simulate vibrational frequencies. Compare computed FT-IR/Raman spectra with experimental data to assign peaks (e.g., -N=N- stretches at ~1580 cm⁻¹) .
  • Normal Coordinate Analysis : Identify coupling between diazenyl and phenoxy group vibrations to resolve overlapping bands .

What strategies optimize reaction yields in diazenyl-containing compounds?

Level : Advanced
Methodological Answer :

  • Catalyst selection : Triphenylphosphine enhances coupling efficiency in Mitsunobu-like reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility .
  • Temperature control : Prolonged heating (>12 hrs) at 50–60°C ensures complete conversion without thermal degradation .

How should researchers address contradictory data on solvent effects in synthesis?

Level : Advanced
Methodological Answer :

  • Systematic screening : Test solvents of varying polarity (e.g., DMF vs. THF) while monitoring reaction progress via TLC or HPLC .
  • Mechanistic analysis : For example, DMF may stabilize intermediates via hydrogen bonding, while THF favors faster kinetics but lower yields .
  • Statistical design : Use a Design of Experiments (DoE) approach to isolate solvent effects from other variables (e.g., temperature, stoichiometry) .

What purification techniques are suitable for removing by-products in diazenyl compound synthesis?

Level : Advanced
Methodological Answer :

  • Column chromatography : Silica gel with chloroform/ethanol (90:10) effectively separates polar by-products (e.g., unreacted phenols) .
  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products, particularly for compounds with low solubility in non-polar solvents .
  • HPLC : Reverse-phase C18 columns resolve structurally similar impurities (e.g., regioisomers) .

How can structure-activity relationships (SAR) be studied for this compound?

Level : Advanced
Methodological Answer :

  • Functional group modification : Synthesize analogs with varying substituents (e.g., halogens, ethynyl groups) and test biological activity .
  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., receptors or enzymes) .
  • In vitro assays : Measure binding affinity or enzyme inhibition to correlate structural features (e.g., diazenyl orientation) with activity .

What are common impurities encountered during synthesis, and how are they identified?

Level : Basic
Methodological Answer :

  • Unreacted intermediates : Detectable via LC-MS or ¹H NMR (e.g., residual phenol protons at δ 5–6 ppm) .
  • Oxidation by-products : Monitor for peaks corresponding to quinone derivatives using UV-Vis (λmax ~300 nm) .
  • Isomeric impurities : Use NOESY NMR to distinguish between cis and trans diazenyl configurations .

How can NMR resolve stereochemical ambiguities in the hexanol chain?

Level : Advanced
Methodological Answer :

  • ²D NMR (COSY, HSQC) : Correlate adjacent protons and carbons to assign hexanol chain connectivity .
  • Chiral shift reagents : Add Eu(fod)₃ to induce splitting in enantiomeric protons (e.g., C6 hydroxyl group) .
  • Dynamic NMR : Analyze temperature-dependent splitting to study restricted rotation in ethynyl groups .

What in silico methods predict the biological activity of this compound?

Level : Advanced
Methodological Answer :

  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • Molecular dynamics (MD) : Simulate membrane permeability using GROMACS to assess drug-likeness .
  • Toxicity prediction : Use ADMETlab 2.0 to evaluate hepatotoxicity and cytochrome P450 interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-
Reactant of Route 2
Reactant of Route 2
1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-

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